2-メチル-3-(ピリミジン-5-イル)プロパン酸

概要

説明

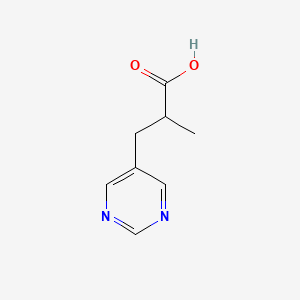

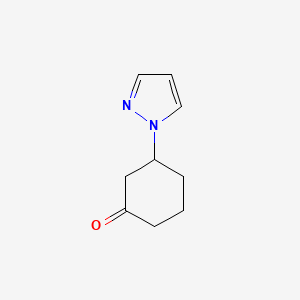

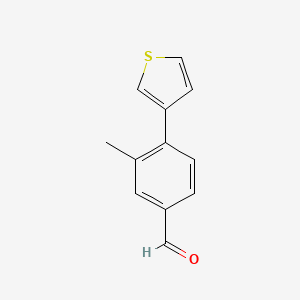

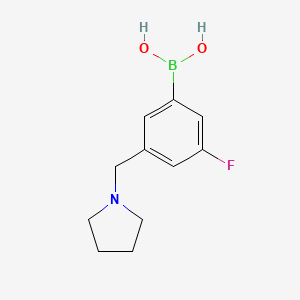

“2-Methyl-3-(pyrimidin-5-yl)propanoic acid” is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular weight of 166.18 g/mol and its molecular formula is C8H10N2O2 .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. One method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . Another approach involves a copper-catalyzed cyclization of ketones with nitriles . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .

Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(pyrimidin-5-yl)propanoic acid” can be represented by the InChI code: 1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3,(H,11,12) .

Chemical Reactions Analysis

The reaction of substituted 2-mercaptopyrimidin-5-ylpropanoic acid with 1,2-benzenediamine in polyphosphoric acid in the presence of an equimolar amount of ZnCl2 proceeds by a tandem mechanism with the formation of 4-methyl-5,6-dihydrobenzo .

Physical and Chemical Properties Analysis

The compound is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol at 30 mg/ml, and in PBS (pH 7.2) at 10 mg/ml . The compound has a λmax at 205 and 249 nm .

科学的研究の応用

医薬品合成

2-メチル-3-(ピリミジン-5-イル)プロパン酸: は、医薬品化学における貴重な合成中間体です。これは、さまざまなピリミジン誘導体の合成に使用され、これらの誘導体は、さまざまな疾患を標的とする幅広い薬剤に不可欠です。 例えば、ピリミジン誘導体は、降圧剤としての可能性が探求されています 。この化合物の構造モチーフは、特定の抗ウイルス剤および抗癌剤にも見られ、創薬におけるその重要性を強調しています。

材料科学

材料科学では、この化合物は、多孔質金属有機構造体(MOF)の構造を改変するために使用されてきました。研究によると、ピリミジンユニットを組み込むことで、MOFの安定性と機能性を向上させることができます。 これらの材料は、ガス貯蔵、分離技術、触媒作用に用途があります 。ピリミジニル基は、フレームワーク内の剛性と特定の相互作用の可能性に貢献します。

農業

農業における直接的な用途は広く文書化されていませんが、2-メチル-3-(ピリミジン-5-イル)プロパン酸の合成中間体としての役割は、新規農薬の開発に貢献する可能性があります。 ピリミジン誘導体は、除草剤および殺菌剤の特性を持つことが知られており、そのさらなる探求は、作物保護のための新しいソリューションにつながる可能性があります .

環境科学

この化合物の環境への用途は、主に、環境修復プロセスで使用される可能性のある化学物質の合成における役割に関連しています。 例えば、ピリミジンベースの化合物は、汚染物質の分解または土壌や水源からの重金属の捕捉に関与する可能性があります .

生化学

生化学では、2-メチル-3-(ピリミジン-5-イル)プロパン酸は、特にピリミジン代謝が関心のあるシステムにおいて、酵素-基質相互作用を研究するために使用できます。 これは、代謝アッセイや診断検査で使用される、より複雑な生化学的化合物の構成要素として役立ちます .

薬理学

2-メチル-3-(ピリミジン-5-イル)プロパン酸の薬理学的意義は、活性医薬品成分(API)の前駆体となる可能性にあります。 そのピリミジンコアは、いくつかのAPIに共通の要素であり、さまざまな化学反応によるその操作は、改善された有効性と安全性プロファイルを備えた新しい医薬品の開発につながる可能性があります .

Safety and Hazards

作用機序

Target of Action

It is known that pyrimidine derivatives have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets and cause various changes . For instance, they can inhibit certain enzymes or modulate the activity of various receptors, leading to a range of biological effects .

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways due to their broad biological activities . These can include pathways related to inflammation, viral replication, cancer progression, and more .

Result of Action

Given the broad biological activities of pyrimidine derivatives, the compound could potentially have a range of effects at the molecular and cellular level .

生化学分析

Biochemical Properties

2-Methyl-3-(pyrimidin-5-yl)propanoic acid plays a role in biochemical reactions as a synthetic intermediate. It interacts with various enzymes and proteins, facilitating the synthesis of more complex molecules. For instance, it can be used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the production of desired products.

Cellular Effects

2-Methyl-3-(pyrimidin-5-yl)propanoic acid influences cellular processes by interacting with cell signaling pathways and gene expression mechanisms. It can modulate the activity of specific enzymes, thereby affecting cellular metabolism. For example, its interaction with enzymes involved in nucleotide synthesis can impact DNA replication and repair processes . This compound may also affect cell proliferation and apoptosis, depending on the concentration and cellular context.

Molecular Mechanism

The molecular mechanism of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid involves its binding to specific biomolecules, leading to enzyme inhibition or activation. This compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, altering their conformation and activity . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are often observed, where a certain concentration is required to elicit a noticeable biological response.

Metabolic Pathways

2-Methyl-3-(pyrimidin-5-yl)propanoic acid is involved in various metabolic pathways, particularly those related to nucleotide synthesis and degradation. It interacts with enzymes such as nucleotidases and kinases, influencing the levels of nucleotides and their derivatives . These interactions can affect metabolic flux and the overall balance of metabolites within the cell.

Transport and Distribution

Within cells and tissues, 2-Methyl-3-(pyrimidin-5-yl)propanoic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments . The compound’s distribution can impact its effectiveness and the extent of its biological effects.

Subcellular Localization

The subcellular localization of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid is influenced by targeting signals and post-translational modifications. It may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . The localization of this compound can also affect its activity and function, as it interacts with different biomolecules within various cellular compartments.

特性

IUPAC Name |

2-methyl-3-pyrimidin-5-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)2-7-3-9-5-10-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQJMQUEJOTDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)